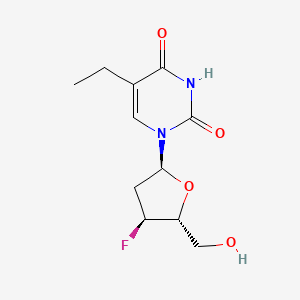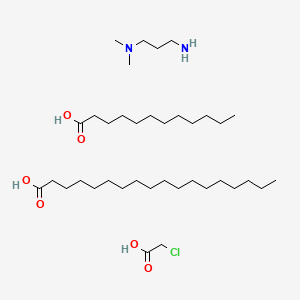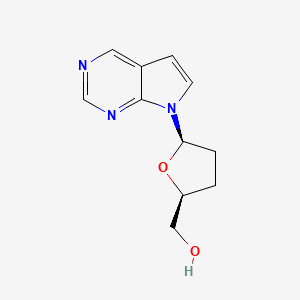
o,o,o-Triphenyl phosphoroselenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,O-Triphenyl phosphoroselenoate: is an organophosphorus compound with the molecular formula C18H15O3PSe . This compound is known for its unique structure, where three phenyl groups are bonded to a phosphorus atom, which is further bonded to a selenium atom through an oxygen atom. The presence of selenium in the compound makes it particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,O,O-Triphenyl phosphoroselenoate typically involves the reaction of triphenylphosphine with selenium dioxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ph3P+SeO2→Ph3PSeO3
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: O,O,O-Triphenyl phosphoroselenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoroselenoate derivatives with higher oxidation states, while reduction may produce phosphoroselenoate derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: O,O,O-Triphenyl phosphoroselenoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable in the development of new compounds.
Biology: In biological research, this compound is studied for its potential as a selenium donor. Selenium is an essential trace element, and compounds containing selenium are of interest for their potential biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the field of cancer research. Selenium-containing compounds have shown promise in inhibiting the growth of cancer cells, and this compound is being explored for its potential in this area.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which O,O,O-Triphenyl phosphoroselenoate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
O,O,O-Triphenyl phosphorothioate: Similar in structure but contains sulfur instead of selenium.
O,O,O-Triphenyl phosphate: Contains oxygen instead of selenium.
Uniqueness: O,O,O-Triphenyl phosphoroselenoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable in research and industrial applications.
Propiedades
Número CAS |
7248-72-8 |
|---|---|
Fórmula molecular |
C18H15O3PSe |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
triphenoxy(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C18H15O3PSe/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
HBBUFSIXRWHPLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=[Se])(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


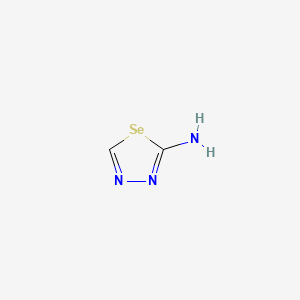

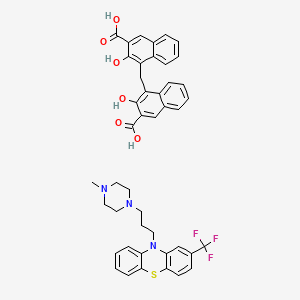
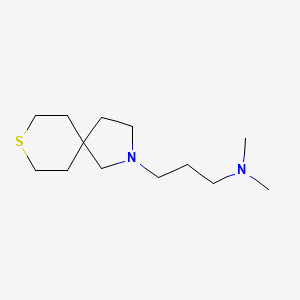
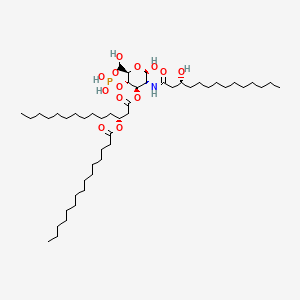
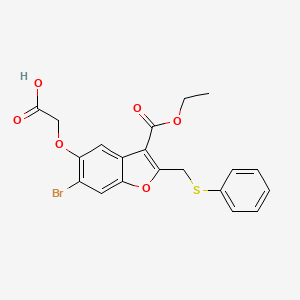


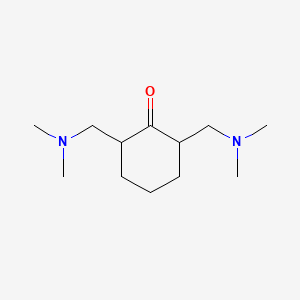
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

